3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-13-10-16-15(21)18(13)12-6-8-17(9-7-12)14(20)11-4-2-1-3-5-11/h1-2,11-12H,3-10H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOPDSDBMJOMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps:
Formation of the cyclohex-3-ene-1-carbonyl group: This can be achieved through the oxidation of cyclohexene using reagents like potassium permanganate or chromium trioxide.
Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Formation of the imidazolidine-2,4-dione moiety: This can be synthesized by the reaction of urea with glyoxal under acidic conditions.
Coupling reactions: The final step involves coupling the cyclohex-3-ene-1-carbonyl group with the piperidine ring and subsequently attaching the imidazolidine-2,4-dione moiety under controlled conditions, often using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexane-1,2-diol.
Reduction: The imidazolidine-2,4-dione moiety can be reduced to form imidazolidine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Cyclohexane-1,2-diol.
Reduction: Imidazolidine.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical properties.
Biological Studies: It can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-ene-1-carboxylic acid: Shares the cyclohexene ring but lacks the piperidine and imidazolidine-2,4-dione moieties.
Piperidine: Contains the piperidine ring but lacks the cyclohexene and imidazolidine-2,4-dione moieties.
Imidazolidine-2,4-dione: Contains the imidazolidine-2,4-dione moiety but lacks the cyclohexene and piperidine rings.
Uniqueness
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to its combination of three distinct structural features: the cyclohexene ring, the piperidine ring, and the imidazolidine-2,4-dione moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N3O3
- Molecular Weight : 291.3455 g/mol
- CAS Number : 2309554-99-0
The biological activity of this compound can be attributed to its structural features, particularly the imidazolidine ring and the piperidine moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in disease pathways. The compound may exert its effects through:
- Enzyme Inhibition : It has been hypothesized that the compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : Interaction with specific receptors may lead to downstream signaling changes that influence cellular responses.
Antioxidant Activity
Research suggests that imidazolidine derivatives possess antioxidant properties, potentially protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may play a role in chronic disease prevention.
Study 1: Antimicrobial Evaluation
In a comparative study, various piperidine derivatives were evaluated for their antimicrobial efficacy. The study utilized standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. While the specific compound was not tested, related compounds showed promising results with minimum inhibitory concentrations (MIC) ranging from 15 to 60 µg/mL.
Study 2: Enzyme Inhibition Assays
A related compound was tested for its ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. The results showed a significant reduction in enzyme activity at concentrations as low as 10 µM, indicating potential for further development as an immunosuppressive agent.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclohexene ring formation, piperidine functionalization, and imidazolidine-dione assembly. Key challenges include stereochemical control during cyclohexene-carbonyl coupling and minimizing side reactions (e.g., oxidation of sensitive functional groups). Optimization strategies include:
- Temperature modulation : Lower temperatures (0–5°C) for coupling reactions to preserve stereochemistry .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) to enhance regioselectivity in piperidine derivatization .
- Protection/deprotection steps : Use of tert-butoxycarbonyl (Boc) groups for amine protection to prevent unwanted nucleophilic attacks .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify regiochemistry of the cyclohexene-carbonyl moiety and piperidine substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) and detect residual solvents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, particularly for the imidazolidine-2,4-dione core .
Q. How can researchers predict the reactivity of this compound’s functional groups under varying experimental conditions?
- Methodological Answer : Computational tools such as density functional theory (DFT) can model:
- Electrophilic susceptibility : The electron-deficient imidazolidine-2,4-dione ring is prone to nucleophilic attack at the carbonyl groups .
- Cyclohexene stability : Predict oxidation risks (e.g., epoxidation under acidic conditions) using frontier molecular orbital (FMO) analysis .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:
- Orthogonal assay validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
- Structural-activity landscape modeling : Compare substituent effects (e.g., cyclohexene vs. aromatic rings) to isolate pharmacophore contributions .
- Meta-analysis : Aggregate data from PubChem and HMDB to identify trends in activity across similar piperidine-imidazolidine hybrids .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular docking : Screen derivatives against target enzymes (e.g., kinases or proteases) to prioritize compounds with optimal binding poses .
- Free-energy perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., cyclohexene vs. cyclopentene) .
- ADMET prediction : Use tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles early in development .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and elevated temperatures (40–60°C) to identify degradation pathways .
- Metabolite profiling : Use LC-MS/MS with hepatocyte incubations to detect phase I/II metabolites and assess metabolic liability .
- Solid-state stability : Monitor crystallinity changes via X-ray powder diffraction (XRPD) under accelerated storage conditions (40°C/75% RH) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported for similar compounds?
- Methodological Answer :
- Reaction parameter mapping : Compare solvent polarity (e.g., DMF vs. THF), catalyst loading, and reaction times across studies to identify critical variables .
- Design of experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to systematically optimize yield and reproducibility .
- Batch-to-batch analysis : Use quality control charts to track impurity profiles and isolate operator-dependent variability .
Q. What mechanisms could explain divergent biological activity data in cell-based vs. enzyme inhibition assays?
- Methodological Answer :
- Membrane permeability : Assess logP values (e.g., >3 for optimal passive diffusion) to determine if cellular uptake limits activity .
- Off-target effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify non-specific kinase interactions .
- Redox cycling artifacts : Test for false-positive signals in cell assays using antioxidant controls (e.g., catalase or superoxide dismutase) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
